3-(benzenesulfonyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-22(12-15-30(28,29)19-7-2-1-3-8-19)23-18-10-13-26(14-11-18)21-16-17-6-4-5-9-20(17)24-25-21/h1-3,7-8,16,18H,4-6,9-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEZCGQHIMHRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a benzenesulfonyl group and a tetrahydrocinnoline moiety attached to a piperidine ring. Its molecular formula is with a molecular weight of approximately 396.54 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, sulfenimines derived from similar piperidine and aromatic frameworks have been shown to possess selective activity against various pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfenimine A | Staphylococcus aureus | 32 µg/mL |
| Sulfenimine B | Candida albicans | 16 µg/mL |
| 3-(benzenesulfonyl)-N-[...] | Expected (based on structure) | To be determined |
Anticancer Potential
The compound's structural motifs suggest possible anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells. For example, derivatives containing piperidine rings have shown promise in inhibiting tumor growth by interfering with cell cycle progression and inducing cell death through various pathways .
The proposed mechanisms of action for compounds similar to 3-(benzenesulfonyl)-N-[...] include:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : Some related compounds disrupt microbial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds may activate intrinsic apoptotic pathways.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of structurally related compounds, it was found that certain derivatives exhibited potent activity against drug-resistant strains of bacteria. These findings support the hypothesis that modifications in the benzene and piperidine moieties can enhance biological activity.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment conducted on embryonic bovine lung (EBL) cells revealed that certain analogs had high cytotoxicity (CC50 values significantly lower than MIC), indicating a narrow therapeutic index. This suggests that while the compound may be effective against pathogens, its safety profile requires careful evaluation .
Comparison with Similar Compounds
Core Structural Variations
The table below compares key structural features and inferred properties of the target compound with analogs from the evidence:
Key Observations
Substituent Effects :
- The benzenesulfonyl group in the target compound likely improves solubility and metabolic stability compared to the 4-methoxyphenyl group in ’s analog, which may enhance membrane permeability but reduce enzymatic resistance .
- Fluorophenyl substituents (e.g., in and analogs) are common in opioid derivatives, suggesting the target compound’s benzenesulfonyl group could redirect activity away from opioid receptors toward other targets .
Heterocyclic Core Differences: The tetrahydrocinnolin ring in the target compound is distinct from the triazolo-pyridine in ’s patented kinase inhibitor. Cinnolins are less common in drug design but may offer unique π-π stacking or hydrogen-bonding interactions . Analogs with phenylethyl-piperidine chains () are associated with potent opioid activity, whereas the tetrahydrocinnolin substitution may prioritize selectivity for non-opioid targets .
In contrast, the methoxyphenyl analog () and fluorophenyl derivatives () emphasize receptor-binding modifications, indicating divergent therapeutic pathways .
Q & A
Q. What protocols ensure compound stability during long-term storage for biological studies?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions for in vitro assays .
- Stability-indicating assays : Quarterly HPLC analysis (C18 column, 0.1% TFA buffer) detects degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
